molecular formula C21H31N3O3 B5578784 N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide

N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide

Cat. No. B5578784
M. Wt: 373.5 g/mol
InChI Key: WJIIMZHUAAHCGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro compounds, which are structurally related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide, involves complex organic reactions that yield spiro-heterocyclic derivatives. These processes often employ methods such as [5+1] double Michael addition reactions, showcasing the intricacy of synthesizing such spiro compounds (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, features a linearly extended conformation. This is evident in the crystal structures, which display significant interactions, including classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, leading to distinct hydrophilic and hydrophobic areas (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of diazaspiro compounds are influenced by their unique structural motifs. These compounds undergo various chemical reactions, including cycloadditions and substitutions, which are pivotal in modifying their pharmacological activities. Their synthesis pathways often involve reactions with glyoxal and isocyanides under mild conditions, showcasing their versatility in organic synthesis (Amirani Poor et al., 2018).

Scientific Research Applications

Antihypertensive Potential

One notable application of compounds related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide is in the field of antihypertensive medication. Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones show potential as antihypertensive agents. These compounds, especially those substituted at the 9 position with various groups, have demonstrated significant activity in lowering blood pressure through alpha-adrenoceptor blockade (Clark et al., 1983).

Antiretroviral Properties

Research has also explored the antiretroviral properties of similar compounds. Derivatives of pyrimido[1,2-c][1,3]benzothiazin-6-imine, a compound structurally related to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide, have been investigated for their potential as anti-HIV agents. These studies have found improved anti-HIV activity upon modification of certain groups within the structure (Mizuhara et al., 2012).

Synthesis and Structural Studies

The synthesis and structural analysis of related diazaspirocyclic compounds provide insights into their potential applications. For example, studies have been conducted on the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, which are crucial for understanding the pharmacological properties of these compounds (Chiaroni et al., 2000).

Antimicrobial and Antioxidant Agents

Some benzodiazepines bearing structural similarities to N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide have shown potent antimicrobial and antioxidant activities. These properties are especially important in the development of new therapeutic agents (Naraboli & Biradar, 2017).

properties

IUPAC Name

N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-27-14-13-24-17-21(8-7-20(24)26)9-11-23(12-10-21)16-19(25)22-15-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIIMZHUAAHCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide

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